(2E)-2-(2-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and propoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-propoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core structure. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can occur at the chlorophenyl group, potentially yielding dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted thiazolotriazines, each with potentially distinct biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating bacterial infections and certain types of cancer. Its unique mechanism of action and selectivity towards specific molecular targets are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group with varying functional groups.
Propoxyphenyl Derivatives: Compounds with the propoxyphenyl group and different core structures.
Uniqueness
The uniqueness of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C22H18ClN3O3S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18ClN3O3S/c1-2-11-29-16-9-7-14(8-10-16)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3/b19-13+ |
InChI Key |
OVGIUNXXPYPQFD-CPNJWEJPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=NC2=O |
Origin of Product |
United States |
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